molecular formula C15H11ClO4 B6378974 MFCD18314881 CAS No. 1261945-16-7

MFCD18314881

Cat. No.: B6378974
CAS No.: 1261945-16-7
M. Wt: 290.70 g/mol
InChI Key: DYXIHLYMYPHZSI-UHFFFAOYSA-N
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Description

Compounds with similar MDL prefixes (e.g., MFCD13195646, MFCD22741544) often exhibit modular synthetic routes involving palladium-catalyzed cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

methyl 2-chloro-4-(3-formyl-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-4-2-10(7-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXIHLYMYPHZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685357
Record name Methyl 3-chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-16-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-3′-formyl-4′-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261945-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

MFCD18314881 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require specific catalysts and conditions to achieve the desired product. The major products formed from these reactions can vary based on the reaction conditions and reagents used.

Scientific Research Applications

MFCD18314881 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various synthetic processes. In biology, it may have potential applications in studying cellular processes and interactions. In medicine, this compound could be explored for its therapeutic potential, including its effects on specific molecular targets and pathways. Additionally, this compound may have industrial applications, such as in the development of new materials or chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related compounds from the evidence, emphasizing physicochemical properties, biological activity, and synthetic methodologies.

Table 1: Key Physicochemical Properties of Comparable Compounds

Property CAS 1046861-20-4 CAS 1761-61-1 CAS 1533-03-5 CAS 102562-86-7
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₁₀H₉F₃O C₈H₁₀N₂O
Molecular Weight 235.27 g/mol 201.02 g/mol 202.17 g/mol 150.18 g/mol
Solubility 0.24 mg/mL 0.687 mg/mL Not reported 13,600 mg/mL
Log Po/w (XLOGP3) 2.15 1.64 (MLOGP) Not reported Not reported
BBB Permeability Yes Not reported Yes No
Synthetic Method Pd-catalyzed coupling A-FGO catalyst in THF Methanol reflux Hydrogenation

Structural and Functional Similarities

  • Boronic Acid Derivatives (e.g., CAS 1046861-20-4):

    • Exhibit high GI absorption and BBB permeability, making them suitable for CNS-targeting drug candidates .
    • Similarity scores to MFCD18314881 analogs range from 0.71–0.87, with halogen substituents (Br, Cl) enhancing stability but reducing solubility .
  • Heterocyclic Systems (e.g., CAS 428854-24-4): Fluorinated pyrazolo-pyridines show enhanced metabolic stability compared to non-fluorinated analogs (e.g., Log S = -2.99 vs. -1.98 in CAS 1761-61-1) . Substitutions like trifluoromethyl (e.g., CAS 1533-03-5) improve lipophilicity (Log Po/w ≈ 2.15) but may introduce synthetic challenges .

Critical Analysis and Limitations

  • Data Gaps : Direct data on this compound are absent; comparisons rely on structurally related compounds.
  • Conflicting Solubility Trends: Halogenated compounds (e.g., CAS 1046861-20-4) show lower solubility (0.24 mg/mL) versus non-halogenated analogs (13,600 mg/mL in CAS 102562-86-7) .
  • Biological Activity : Fluorinated derivatives (e.g., CAS 1533-03-5) exhibit superior bioavailability but may require toxicity profiling due to PAINS alerts .

Future Research Directions

Synthesis of this compound : Prioritize palladium-mediated routes or green chemistry methods for scalability .

Solubility Optimization : Explore co-crystallization or prodrug strategies for halogenated analogs .

In Vivo Studies : Validate BBB permeability and CYP interactions using fluorinated or boronic acid scaffolds .

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